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molecular formula C7H9FN2S B8423319 2-(6-Fluoropyridin-2-ylsulfanyl)ethylamine

2-(6-Fluoropyridin-2-ylsulfanyl)ethylamine

Cat. No. B8423319
M. Wt: 172.23 g/mol
InChI Key: BIVAFWHOAZHYDE-UHFFFAOYSA-N
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Patent
US07265246B2

Procedure details

Suspend sodium hydride (138 mg, 5.46 mmol) in tetrahydrofuran (6 mL) and cool to 0° C. in an ice bath. Add (2-mercaptoethyl)carbamic acid tert-butyl ester (0.461 mL, 2.73 mmol) dropwise over 5 minutes. Stir reaction for 30 minutes, add 2,6-difluoropyridine (0.495 mL, 0.546 mmol), remove ice bath and stir an additional hour. Re-cool reaction and quench with water. Extract with 1/1 hexanes/ethyl acetate. Dry organics over magnesium sulfate, filter and evaporate. Perform flash column chromatography (ethyl acetate/hexanes). Dissolve resulting orange oil in trifluoroacetic acid (3 mL) and stir for 15 minutes. Concentrate the reaction with a stream of dry nitrogen, re-dissolve in dry methylene chloride and evaporate to give 120 mg of the title compound as an orange oil. 1H NMR (d MeOH): 7.70 (m, 1H), 7.22 (m, 1H), 6.78 (m, 1H), 3.44 (m, 2H), 3.34 (m, 2H).
Quantity
138 mg
Type
reactant
Reaction Step One
Quantity
0.461 mL
Type
reactant
Reaction Step Two
Quantity
0.495 mL
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].C(OC(=O)[NH:9][CH2:10][CH2:11][SH:12])(C)(C)C.[F:14][C:15]1[CH:20]=[CH:19][CH:18]=[C:17](F)[N:16]=1>O1CCCC1.C(Cl)Cl>[F:14][C:15]1[N:16]=[C:17]([S:12][CH2:11][CH2:10][NH2:9])[CH:18]=[CH:19][CH:20]=1 |f:0.1|

Inputs

Step One
Name
Quantity
138 mg
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
0.461 mL
Type
reactant
Smiles
C(C)(C)(C)OC(NCCS)=O
Step Three
Name
Quantity
0.495 mL
Type
reactant
Smiles
FC1=NC(=CC=C1)F
Step Four
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
remove ice bath
STIRRING
Type
STIRRING
Details
stir an additional hour
CUSTOM
Type
CUSTOM
Details
Re-cool reaction
CUSTOM
Type
CUSTOM
Details
quench with water
EXTRACTION
Type
EXTRACTION
Details
Extract with 1/1 hexanes/ethyl acetate
FILTRATION
Type
FILTRATION
Details
Dry organics over magnesium sulfate, filter
CUSTOM
Type
CUSTOM
Details
evaporate
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve
CUSTOM
Type
CUSTOM
Details
resulting orange oil in trifluoroacetic acid (3 mL)
STIRRING
Type
STIRRING
Details
stir for 15 minutes
Duration
15 min
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate
CUSTOM
Type
CUSTOM
Details
the reaction with a stream of dry nitrogen
CUSTOM
Type
CUSTOM
Details
evaporate

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=CC(=N1)SCCN
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
YIELD: CALCULATEDPERCENTYIELD 127.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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